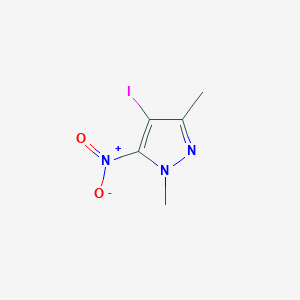

4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole

CAS No.: 1791389-22-4

Cat. No.: VC4356167

Molecular Formula: C5H6IN3O2

Molecular Weight: 267.026

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1791389-22-4 |

|---|---|

| Molecular Formula | C5H6IN3O2 |

| Molecular Weight | 267.026 |

| IUPAC Name | 4-iodo-1,3-dimethyl-5-nitropyrazole |

| Standard InChI | InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)8(2)7-3/h1-2H3 |

| Standard InChI Key | OMMJQSPZRMWAEP-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1I)[N+](=O)[O-])C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound belongs to the pyrazole family, a five-membered aromatic ring with two adjacent nitrogen atoms. The substituents at positions 1, 3, 4, and 5 create a sterically and electronically unique profile:

-

1- and 3-positions: Methyl groups, enhancing lipophilicity.

-

4-position: Iodine, a heavy halogen enabling radiopharmaceutical applications or Suzuki-Miyaura couplings.

-

5-position: Nitro group, conferring strong electron-withdrawing effects and influencing reactivity.

The molecular formula is C₅H₆IN₃O₂, with a molecular weight of 267.026 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1791389-22-4 | |

| IUPAC Name | 4-iodo-1,3-dimethyl-5-nitropyrazole | |

| SMILES | CC1=NN(C(=C1I)N+[O-])C | |

| Solubility | Not publicly available | |

| Melting Point | Undocumented | — |

Synthesis Methodologies

Direct Iodination of Pyrazole Precursors

A common route involves iodinating pre-functionalized pyrazoles. For example, 5-chloro-1,3-dimethyl-1H-pyrazole undergoes iodination using I₂/HIO₃ in refluxing acetic acid, yielding analogous iodo-pyrazoles in ~75% yield . Adapting this method, the nitro group could be introduced via nitration prior to iodination.

Table 2: Representative Synthesis Conditions

| Reactant | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1,3-dimethyl-5-nitro-1H-pyrazole | I₂, HIO₃, CH₃COOH, reflux | 75%* | |

| 1-methyl-3-nitro-1H-pyrazole | I₂, H₂SO₄, CCl₄, 80°C, 1.5 h | 79% |

*Reported for a structurally similar compound .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃):

-

¹³C NMR:

-

¹⁵N NMR:

Mass Spectrometry (MS)

-

EI-MS: Molecular ion peak at m/z 267 (M⁺), with fragments at m/z 160 (loss of I), 128 (loss of NO₂), and 64 (base peak, C₃H₆N₂⁺) .

Infrared (IR) Spectroscopy

Industrial and Synthetic Applications

Cross-Coupling Reactions

The iodine atom enables Sonogashira, Suzuki-Miyaura, and Heck couplings, allowing access to biaryl or alkynyl derivatives for drug discovery .

Agrochemical Development

Nitro-pyrazoles serve as precursors to herbicides and insecticides. The methyl groups improve soil persistence, while iodine aids in structural diversification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume